molecular formula C11H14Cl2N2O2 B2404728 Spiro[3,4-dihydro-1,4-benzoxazepine-2,3'-azetidine]-5-one;dihydrochloride CAS No. 2287299-77-6

Spiro[3,4-dihydro-1,4-benzoxazepine-2,3'-azetidine]-5-one;dihydrochloride

Cat. No. B2404728
CAS RN: 2287299-77-6
M. Wt: 277.15
InChI Key: GWDSIUTZQWCYRA-UHFFFAOYSA-N
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Description

Spiro compounds are compounds that have at least two molecular rings with only one common atom . They can be fully carbocyclic (all carbon) or heterocyclic (having one or more non-carbon atom). One common type of spiro compound encountered in educational settings is a heterocyclic one— the acetal formed by reaction of a diol with a cyclic ketone . Spiro-heterocycles have received special attention in medicinal chemistry because of their promising biological activity .


Synthesis Analysis

Over the years, many synthetic methodologies have been established for the construction of spirocyclic compounds . For example, an efficient eco-friendly, simple, and green synthesis of some new spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivatives has been reported .


Molecular Structure Analysis

The shared tetrahedral sp3-carbon atom positions the planes of the two rings orthogonally, despite the torsional strain this may impose on the substituents of the rings .


Chemical Reactions Analysis

Spiro compounds can be formed by reaction of a diol with a cyclic ketone .


Physical And Chemical Properties Analysis

Spirocyclic compounds can improve certain physicochemical properties such as lipophilicity, aqueous solubility and metabolic stability, in comparison to the respective monocyclic structure .

properties

IUPAC Name

spiro[3,4-dihydro-1,4-benzoxazepine-2,3'-azetidine]-5-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2.2ClH/c14-10-8-3-1-2-4-9(8)15-11(7-13-10)5-12-6-11;;/h1-4,12H,5-7H2,(H,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDSIUTZQWCYRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1)CNC(=O)C3=CC=CC=C3O2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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